Molecular Weight and Structural Differentiation: 2-Methoxy-4-(trifluoromethoxy)benzyl bromide vs. Unsubstituted 4-(Trifluoromethoxy)benzyl bromide
2-Methoxy-4-(trifluoromethoxy)benzyl bromide (CAS 886500-35-2) possesses a molecular weight of 285.06 g/mol, which is 30.03 g/mol greater than the unsubstituted 4-(trifluoromethoxy)benzyl bromide (CAS 50824-05-0, MW = 255.03 g/mol) due to the presence of the additional methoxy substituent . This molecular weight difference directly translates to altered physicochemical properties, including a higher predicted logP and different solubility profile. The methoxy group introduces an additional hydrogen bond acceptor, potentially enhancing aqueous solubility relative to the purely hydrophobic 4-substituted analog .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 285.06 |
| Comparator Or Baseline | 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0): 255.03 |
| Quantified Difference | +30.03 g/mol (11.8% increase) |
| Conditions | Calculated from molecular formula: Target = C9H8BrF3O2; Comparator = C8H6BrF3O |
Why This Matters
The higher molecular weight and additional hydrogen bond acceptor can significantly alter pharmacokinetic properties (e.g., solubility, permeability) in drug candidates, making this compound a distinct choice when optimizing lead compounds for oral bioavailability.
